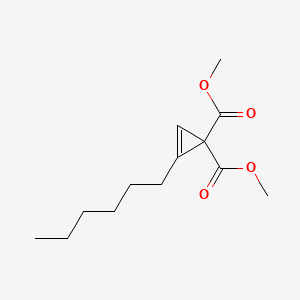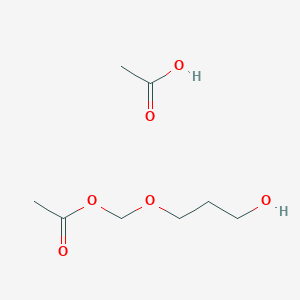
Acetic acid;3-hydroxypropoxymethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-hydroxypropoxymethyl acetate is a chemical compound that combines the properties of acetic acid and 3-hydroxypropoxymethyl acetate Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 3-hydroxypropoxymethyl acetate is an ester derived from acetic acid and 3-hydroxypropyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-hydroxypropoxymethyl acetate typically involves the esterification of acetic acid with 3-hydroxypropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:
CH3COOH+HOCH2CH2CH2OH→CH3COOCH2CH2CH2OH+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where acetic acid and 3-hydroxypropyl alcohol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials. This method ensures high efficiency and yield of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-hydroxypropoxymethyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ester can be oxidized to form a carbonyl group.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxopropoxymethyl acetate.
Reduction: Formation of 3-hydroxypropyl alcohol and acetic acid.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-hydroxypropoxymethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential role in metabolic pathways and as a biochemical reagent.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ester functionality.
Wirkmechanismus
The mechanism of action of acetic acid;3-hydroxypropoxymethyl acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 3-hydroxypropyl alcohol, which can then participate in metabolic processes. The hydroxyl group in the ester can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: An ester of acetic acid and ethanol, commonly used as a solvent.
Propyl acetate: An ester of acetic acid and propanol, used in coatings and adhesives.
Butyl acetate: An ester of acetic acid and butanol, used in paints and coatings.
Uniqueness
Acetic acid;3-hydroxypropoxymethyl acetate is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters like ethyl acetate or propyl acetate. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93185-18-3 |
|---|---|
Molekularformel |
C8H16O6 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
acetic acid;3-hydroxypropoxymethyl acetate |
InChI |
InChI=1S/C6H12O4.C2H4O2/c1-6(8)10-5-9-4-2-3-7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
LIDGPFBDNYODJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)OCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
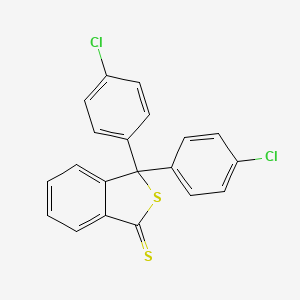
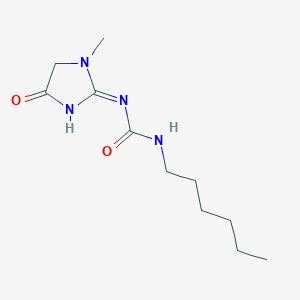
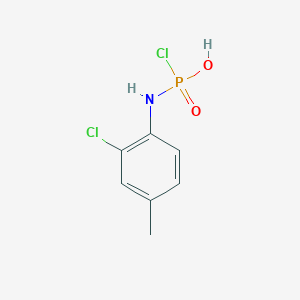
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)


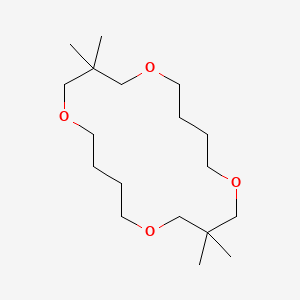

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
